molecular formula C11H15N3 B8779988 N-phenylpyrrolidine-1-carboximidamide CAS No. 65071-09-2

N-phenylpyrrolidine-1-carboximidamide

Cat. No.: B8779988
CAS No.: 65071-09-2
M. Wt: 189.26 g/mol
InChI Key: BLHQCFDPXIGINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenylpyrrolidine-1-carboximidamide is a chemical compound with the molecular formula C11H15N3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a phenyl group attached to the nitrogen atom of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenylpyrrolidine-1-carboximidamide can be synthesized through several methods. One common approach involves the condensation of pyrrolidine with an aryl boronic acid via a Chan-Evans-Lam (CEL) coupling reaction. This reaction is typically carried out using a copper catalyst and sodium carbonate in methanol, resulting in a good yield of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of efficient and economical catalysts, such as copper (I) salts, is favored to ensure high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-phenylpyrrolidine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrrolidine compounds .

Scientific Research Applications

N-phenylpyrrolidine-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenylpyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenylpyrrolidine-1-carboximidamide is unique due to its specific combination of the pyrrolidine ring and the phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-phenylpyrrolidine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c12-11(14-8-4-5-9-14)13-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHQCFDPXIGINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441377
Record name 1-Pyrrolidinecarboximidamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65071-09-2
Record name 1-Pyrrolidinecarboximidamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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